molecular formula C10H9BrN2O B2678193 7-Bromo-2-methoxy-3-methyl-1,5-naphthyridine CAS No. 2256060-18-9

7-Bromo-2-methoxy-3-methyl-1,5-naphthyridine

Cat. No.: B2678193
CAS No.: 2256060-18-9
M. Wt: 253.099
InChI Key: OGXUIKOTSXJPQC-UHFFFAOYSA-N
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Description

7-Bromo-2-methoxy-3-methyl-1,5-naphthyridine is a heterocyclic compound with the molecular formula C10H9BrN2O. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 7-Bromo-2-methoxy-3-methyl-1,5-naphthyridine typically involves the formation of the naphthyridine ring system followed by bromination and methoxylation. One common method includes the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation . Industrial production methods often involve similar steps but are optimized for scale, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

7-Bromo-2-methoxy-3-methyl-1,5-naphthyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, and strong acids or bases for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

7-Bromo-2-methoxy-3-methyl-1,5-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2-methoxy-3-methyl-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context in which the compound is used. For instance, it may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions .

Comparison with Similar Compounds

7-Bromo-2-methoxy-3-methyl-1,5-naphthyridine is unique due to its specific substitution pattern on the naphthyridine ring. Similar compounds include:

  • 2-Methyl-3-methoxy-1,5-naphthyridine
  • 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
  • 1,5-Naphthyridine derivatives with different substituents

These compounds share the core naphthyridine structure but differ in their substituents, which can significantly alter their chemical and biological properties .

Properties

IUPAC Name

7-bromo-2-methoxy-3-methyl-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6-3-8-9(13-10(6)14-2)4-7(11)5-12-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXUIKOTSXJPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=N2)Br)N=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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